![molecular formula C8H17N3S B2769816 1-Tert-butyl-3-(propan-2-ylideneamino)thiourea CAS No. 63300-86-7](/img/structure/B2769816.png)
1-Tert-butyl-3-(propan-2-ylideneamino)thiourea
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in patents . The preparation process includes the reaction of 4-phenoxyl-2, 6-diisopropyl aniline or its salt, CS2 and one kind of organic alkali or inorganic alkali in solvent to produce corresponding 4- phenoxyl-2, 6-diisopropyl aniline dithio formate; and the reaction of 4- phenoxyl-2, 6-diisopropyl aniline dithio formate and tert-butylamine inside organic solvent to produce 1-tertbutyl-3- (2, 6-diisopropyl-4-phenoxyl phenyl) thiourea .Scientific Research Applications
Insecticide and Acaricide Properties
Diafenthiuron acts as an effective insecticide and acaricide. It is used to control pests in agriculture, horticulture, and forestry. By disrupting the nervous system of insects and mites, it prevents feeding and ultimately leads to their demise . Researchers continue to explore its efficacy against specific pests and its environmental impact.
Peptide Synthesis Reagent
Elevating 1-tert-butyl-3-ethylcarbodiimide (TBEC) as a reagent for sustainable peptide synthesis is an exciting application. TBEC minimizes racemization, precipitation, and radical-induced side reactions during peptide coupling reactions. Researchers have found success using TBEC in combination with oxyma couplings to enhance peptide yield and purity .
properties
IUPAC Name |
1-tert-butyl-3-(propan-2-ylideneamino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c1-6(2)10-11-7(12)9-8(3,4)5/h1-5H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAJGBHFXPAKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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